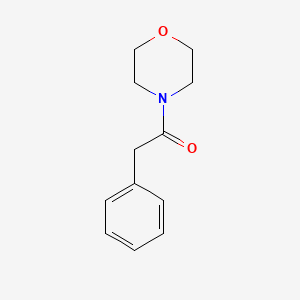
1-Morpholino-2-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholino-2-phenylethanone is an organic compound with the molecular formula C12H15NO2 It is characterized by a morpholine ring attached to a phenyl group through an ethanone linkage
Méthodes De Préparation
1-Morpholino-2-phenylethanone can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with phenylacetic acid. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity . Industrial production methods often involve similar processes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1-Morpholino-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring or phenyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Morpholino-2-phenylethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism by which 1-Morpholino-2-phenylethanone exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparaison Avec Des Composés Similaires
1-Morpholino-2-phenylethanone can be compared with other similar compounds, such as:
4-(Phenylacetyl)morpholine: Similar in structure but with different reactivity and applications.
1-(Morpholin-4-yl)-2-phenylethanone: Another structural isomer with distinct chemical properties.
Ethanone, 1-(4-morpholinyl)-2-phenyl-: A compound with similar functional groups but varying in its industrial and research applications
Propriétés
Numéro CAS |
17123-83-0 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
1-morpholin-4-yl-2-phenylethanone |
InChI |
InChI=1S/C12H15NO2/c14-12(13-6-8-15-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Clé InChI |
UOEAKFDLEWRHEY-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CC2=CC=CC=C2 |
SMILES canonique |
C1COCCN1C(=O)CC2=CC=CC=C2 |
| 17123-83-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


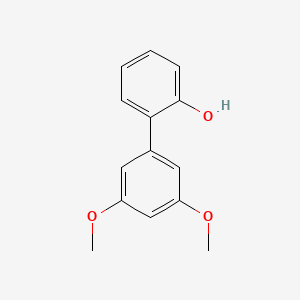
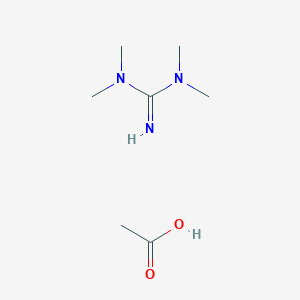
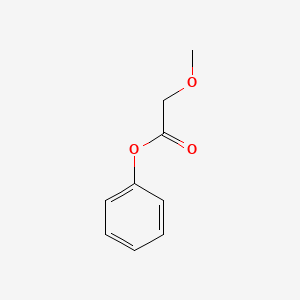
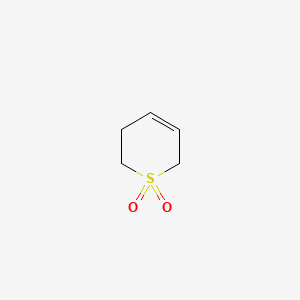
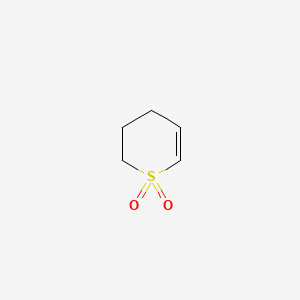
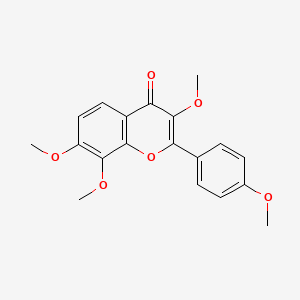
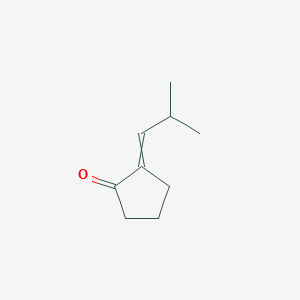
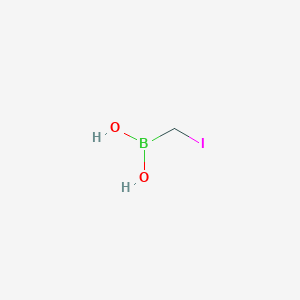
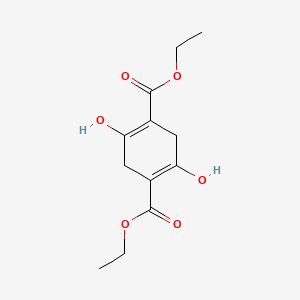
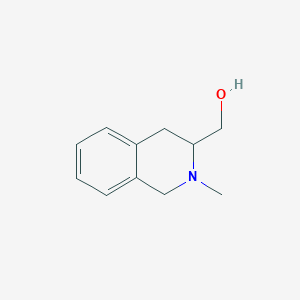
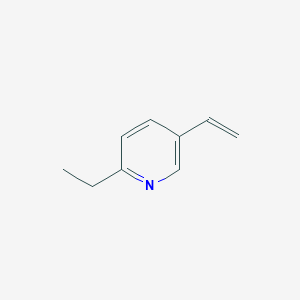
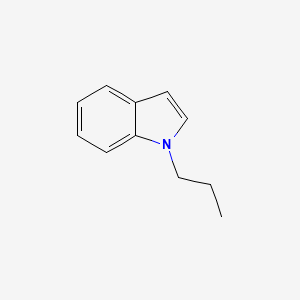
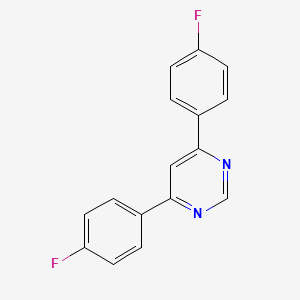
![Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]-](/img/structure/B3048437.png)
